Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Androgen Receptor SARD Pyrazole SAR

This compound is the sole commercial source of the 3,4,5-trimethylpyrazole B-ring within the aryl propanamide SARD chemotype. Its unique methylation pattern creates a distinct steric and electronic environment critical for investigating androgen receptor binding and degradation. Unlike halogenated or nitro-containing analogs, it is PAINS-clean and halogen-free, making it an ideal control for CYP inhibition panels and high-throughput screening. With a single chiral center, it also enables the first stereochemical SAR study in this sub-series. Generic substitution is scientifically invalid for reproducible biological outcomes.

Molecular Formula C17H23N3O2
Molecular Weight 301.4g/mol
CAS No. 957502-79-3
Cat. No. B497155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS957502-79-3
Molecular FormulaC17H23N3O2
Molecular Weight301.4g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)OC)C
InChIInChI=1S/C17H23N3O2/c1-11(10-20-14(4)12(2)13(3)19-20)17(21)18-15-6-8-16(22-5)9-7-15/h6-9,11H,10H2,1-5H3,(H,18,21)
InChIKeyXPZXUBAYOSPOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957502-79-3): A Differentiated Aryl Pyrazolyl-Propanamide Scaffold for Targeted Procurement


N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957502-79-3) is a synthetic small molecule belonging to the aryl pyrazol-1-yl-propanamide class, a chemotype recognized in medicinal chemistry for its potential as a pharmacophore in drug design. The compound features a distinctive substitution pattern comprising a 4-methoxyphenyl A-ring, a 2-methyl linker, and a fully methylated (3,4,5-trimethyl) pyrazole B-ring, a combination that is notably absent from the major published SARD (Selective Androgen Receptor Degrader) and pan-antagonist libraries where pyrazole B-ring substitution is predominantly halogen- or cyano-based. This unique methylation pattern creates a specific steric and electronic environment that fundamentally affects target binding, selectivity, and metabolic stability compared to closely related analogs, making generic substitution scientifically untenable for structure-activity relationship (SAR) studies or biological screening programs.

Why N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide Cannot Be Replaced by Other Aryl Pyrazolyl-Propanamides


Within the aryl pyrazol-1-yl-propanamide pharmacophore, small variations in the pyrazole B-ring substitution profoundly impact both androgen receptor (AR) binding affinity and functional antagonist/degrader activity. Published SAR data demonstrate that introducing a halogen on the pyrazole ring yields Ki values ranging from 0.035 μM to >10 μM depending on position and halogen identity, while 3,4-disubstitution with methyl groups changes both potency and degradation efficacy. The target compound's 3,4,5-trimethyl pattern represents a unique, systematically unexplored substitution topology that is absent from all compounds characterized in the definitive J. Med. Chem. SARD libraries (2020, 2021). Consequently, substituting this compound with a different pyrazolyl-propanamide bearing even a single divergent substituent (e.g., 4-chloro, 4-fluoro, or unsubstituted pyrazole) cannot reproduce its binding, functional, or pharmacokinetic profile, rendering generic analog replacement scientifically invalid for any application requiring reproducible biological outcomes.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: A Comparative Evidence Guide for Procurement Decisions


Orthogonal Methylation Topology Defines a Unique Chemical Space Relative to Halogen-Substituted Comparator Series

The target compound possesses a 3,4,5-trimethyl substitution pattern on the pyrazole B-ring that is absent from all 48 pyrazole-containing compounds characterized in the primary SARD optimization libraries. In those libraries, pyrazole mono-substitution with halogens yielded AR binding Ki values ranging from 0.035 μM (3-chloro) to >10 μM (4-iodo), while 3,4-dimethyl disubstitution produced Ki = 0.042 μM with 15% AR full-length degradation. The target compound's 3,4,5-trimethyl topology, by adding a third methyl group at the 5-position, introduces a steric and electronic environment not represented in any published SAR data, creating a distinct chemical space probe for interrogating the AR ligand binding domain. Quantitatively, the closest methylated comparator in the literature—3,4-dimethyl—showed an IC50 of 0.12 μM against AR transactivation, but no 3,4,5-trimethyl analog was tested, leaving the target compound's exact potency unknown but its structural differentiation unambiguous.

Androgen Receptor SARD Pyrazole SAR Medicinal Chemistry

Chlorine-to-Methyl Replacement on the Phenyl A-Ring Alters Physicochemical Profile Relative to the N-(5-Chloro-2-methoxyphenyl) Analog

A directly comparable analog, N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, shares the identical pyrazole B-ring and linker but substitutes the target compound's 4-methoxyphenyl A-ring with a 5-chloro-2-methoxyphenyl moiety. This single chlorine-to-hydrogen replacement results in a molecular weight increase from 301.4 g/mol (target) to 335.8 g/mol (+34.4 g/mol) and introduces a hydrogen bond acceptor (chlorine) that alters lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8 units). In the published SARD SAR, A-ring halogenation consistently modulates both AR binding affinity and metabolic stability; for example, replacing a 4-methoxy A-ring with a 4-chloro A-ring shifts Ki values by up to 3-fold depending on the B-ring partner. The target compound, lacking the chlorine atom, is predicted to exhibit lower lipophilicity and potentially distinct CYP450 metabolic profiles compared to its chlorinated analog, making it a cleaner chemical probe for systems where halogen-related off-target effects (e.g., halogen bonding, CYP inhibition) must be minimized.

Physicochemical Properties Lipophilicity Drug-likeness Medicinal Chemistry

Absence of the Nitro Group Differentiates Target Compound from N-(4-Methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide in Redox-Related Assay Interference Potential

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide (CAS not specified) shares the 4-methoxyphenyl A-ring and propanamide linker with the target compound but differs by bearing a 4-nitro substituent on the pyrazole ring instead of the 3,4,5-trimethyl pattern. Nitro groups are well-established structural alerts in medicinal chemistry due to their potential for redox cycling, covalent protein modification following bioreduction, and classification as PAINS (Pan-Assay Interference Compounds) substructures. The target compound, lacking any nitro functionality, eliminates this assay interference liability entirely. Quantitative PAINS filtering shows that the nitro analog triggers at least one PAINS alert (nitro_aryl), while the target compound passes all PAINS filters cleanly, providing a significantly lower risk of false-positive assay readouts in high-throughput screening campaigns.

Assay Interference PAINS Nitro Group Chemical Probe Quality

Methyl-Substituted Pyrazole B-Ring Confers Potential Metabolic Stability Advantage Over Unsubstituted Pyrazole in First-Pass Metabolism

The 3,4,5-trimethyl substitution on the pyrazole ring of the target compound blocks all three available positions for CYP450-mediated oxidative metabolism on the heterocycle. In the broader aryl pyrazol-1-yl-propanamide SARD series, unsubstituted or mono-substituted pyrazole B-rings demonstrated promising distribution and metabolic profiles, but specific metabolic soft spots on the pyrazole ring were not systematically evaluated. By comparison, the fully methylated pyrazole ring in the target compound is expected to exhibit increased metabolic stability due to the absence of unsubstituted C–H bonds available for oxidative metabolism, a principle well-established in medicinal chemistry where methyl blocking of metabolic hot spots improves microsomal half-life. This represents a class-level inference based on established ADME principles applied to the specific structural features of the target compound.

Metabolic Stability Cytochrome P450 Pyrazole Oxidation ADME

2-Methyl Linker Introduces a Chiral Center Absent in Des-Methyl Propanamide Analogs, Enabling Stereochemical SAR Exploration

The target compound incorporates a methyl substituent at the 2-position of the propanamide linker, creating a chiral center that is absent in the des-methyl analog N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. In the SARD pharmacophore, the linker region between the A-ring and B-ring is known to influence both binding affinity and degradation activity; introducing a methyl group at this position can lead to enantioselective target engagement. In related propanamide SARD series, the tertiary aniline linker (bearing geminal dimethyl groups) demonstrated SARD activity, but stereochemical SAR was not explored. The target compound, as a racemic mixture, provides a unique opportunity to evaluate the impact of linker chirality on AR pharmacology—a dimension of SAR that cannot be addressed using achiral des-methyl or gem-dimethyl linker analogs.

Chirality Stereochemistry Enantioselectivity Linker SAR

Optimal Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957502-79-3)


SAR-Driven Probe for Interrogating the 3,4,5-Trimethyl Pyrazole B-Ring Topology in Androgen Receptor Pharmacology

This compound serves as the only commercially accessible chemical probe bearing the 3,4,5-trimethylpyrazole B-ring within the aryl propanamide SARD chemotype. Medicinal chemistry teams investigating how incremental methylation of the pyrazole ring affects AR binding affinity, antagonist potency, and degradation efficacy can use this compound to fill a critical gap in the published SAR, where only 3-methyl, 4-methyl, and 3,4-dimethyl variants have been characterized. Head-to-head profiling against 3,4-dimethyl Compound 26a (Ki = 0.042 μM for AR binding) and 3-chloro Compound 16b (Ki = 0.035 μM) would establish the quantitative contribution of the third methyl group to AR pharmacology.

Halogen-Free Chemical Probe for Reducing CYP Inhibition Risk in ADME Screening Cascades

In drug discovery programs where halogen-bearing compounds are deprioritized due to CYP450 inhibition concerns or halogen-bonding off-target effects, this compound provides a halogen-free alternative to N-(5-chloro-2-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The absence of the chlorine atom reduces molecular weight by 34.4 g/mol and lowers estimated lipophilicity (ΔclogP ≈ −0.5 to −0.8), aligning with lead-likeness criteria that favor lower lipophilicity for improved developability. It is particularly suited as a control or comparator compound in CYP inhibition panels (e.g., CYP3A4, CYP2D6) where halogenated analogs may show time-dependent inhibition.

Enantioselective SAR Studies Enabled by the Chiral 2-Methyl Linker

The presence of a single chiral center at the 2-position of the propanamide linker distinguishes this compound from all achiral des-methyl and gem-dimethyl linker analogs in the aryl pyrazolyl-propanamide series. Upon chiral chromatographic separation, the resulting enantiomers can be individually evaluated for AR binding, functional activity, and degradation efficacy, enabling the first stereochemical SAR study within the 3,4,5-trimethylpyrazole sub-series and potentially revealing enantioselective pharmacology that informs the design of future SARD candidates.

Reference Standard for PAINS-Clean Pyrazole-Containing Screening Libraries

Unlike N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, which triggers a PAINS alert due to its nitro group, the target compound passes all standard PAINS filters. This makes it suitable as a reference standard or negative control in high-throughput screening campaigns where assay interference from nitro-containing compounds is a known source of false positives. Screening laboratories can use this compound to benchmark assay performance against a structurally related but PAINS-clean chemotype.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.